molecular formula C6H7F3O3 B2651453 2-Cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid CAS No. 1893991-91-7

2-Cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid

Cat. No.: B2651453
CAS No.: 1893991-91-7
M. Wt: 184.114
InChI Key: OQBSVDKCBIBDSF-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid ( 1893991-91-7) is a high-purity fluorinated organic compound offered for research and development purposes . This molecule serves as a versatile chemical building block , particularly in the synthesis of more complex structures. Its molecular formula is C 6 H 7 F 3 O 3 and it has a molecular weight of 184.11 g/mol . The structure integrates a cyclopropyl ring and a trifluoromethyl group, features that are highly valued in medicinal chemistry and agrochemical research . The incorporation of the trifluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key functional group in the design of new active ingredients . The cyclopropyl moiety can impart conformational rigidity and influence the pharmacokinetic properties of lead compounds. Researchers can utilize this acid in various synthetic transformations, including coupling reactions and the preparation of esters or amides, to explore novel chemical spaces. Safety and Handling: This product is intended for research use only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Please refer to the relevant Safety Data Sheet for detailed hazard and handling information before use.

Properties

IUPAC Name

2-cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)5(12,4(10)11)3-1-2-3/h3,12H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBSVDKCBIBDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1893991-91-7
Record name 2-cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclopropylcarbinol with trifluoroacetic acid under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced fluorination techniques and catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The cyclopropyl group provides additional steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Acidity

The trifluoromethyl group strongly withdraws electrons, lowering the pKa of the carboxylic acid. The cyclopropyl group, with its partial conjugation and steric bulk, may further modulate acidity compared to hydrogen (trifluorolactic acid) or methyl substituents. For example:

  • rac-3,3,3-Trifluorolactic acid : pKa ~1.5–2.0 (estimated from lactic acid analogs) .
  • (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid: pKa likely higher (~2.5–3.0) due to methyl’s electron-donating effect .
  • Target compound : Predicted pKa <2.0 due to combined electron withdrawal from -CF₃ and cyclopropyl.

Crystallinity and Hydrogen Bonding

  • rac-3,3,3-Trifluorolactic acid forms planar sheets via O–H⋯O hydrogen bonds, as shown in single-crystal X-ray studies .

Biological Activity

2-Cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid (CAS No. 1893991-91-7) is a fluorinated organic compound characterized by its unique cyclopropyl and trifluoromethyl groups. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C6H7F3O3
  • Molecular Weight : 184.11 g/mol
  • IUPAC Name : this compound
  • InChI Key : OQBSVDKCBIBDSF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interactions : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, allowing for effective interactions with enzymes involved in metabolic pathways.
  • Receptor Binding : The steric hindrance provided by the cyclopropyl group may influence binding affinity and selectivity towards certain receptors, potentially modulating physiological responses.

Anticonvulsant Properties

Research indicates that compounds similar to this compound exhibit anticonvulsant activity. For instance, studies on analogues have demonstrated their ability to reduce the minimum alveolar concentration (MAC) of anesthetics like isoflurane without significant cardiovascular side effects . This suggests a potential role in managing seizure disorders.

Anesthetic Activity

The compound has been explored for its anesthetic properties. Analogues have shown promising results in reducing MAC values while maintaining stable hemodynamic parameters . This highlights the potential for developing safer anesthetic agents based on this compound's structure.

Synthesis and Evaluation

A study focused on synthesizing various analogues of trifluoro-2-hydroxypropanoic acid reported significant findings regarding their biological activities. The synthesized compounds were evaluated for their effects on MAC reduction and anticonvulsant efficacy in animal models . The results indicated that certain structural modifications could enhance therapeutic efficacy while minimizing side effects.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructureBiological Activity
3,3,3-Trifluoro-2-hydroxypropanoic acidStructureModerate anesthetic properties
2-Hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionic acidStructureEnhanced metabolic stability

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